Cas no 1213438-57-3 ((1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE)

(1S)-1-(2-Propoxyphenyl)pentylamine is a chiral amine compound featuring a propoxy-substituted phenyl group and a pentylamine chain. Its stereospecific (1S) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical research. The compound’s structure offers potential as an intermediate for bioactive molecules, particularly in the development of receptor-targeting agents or enzyme inhibitors. The propoxy group enhances lipophilicity, which may improve membrane permeability in drug design applications. Its well-defined chiral center allows for controlled enantioselective reactions, reducing unwanted side products. Suitable for use in fine chemical synthesis, this compound is characterized by high purity and stability under standard handling conditions.
(1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE structure
1213438-57-3 structure
Product Name:(1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE
CAS No:1213438-57-3
MF:C14H23NO
MW:221.338524103165
CID:5593483
PubChem ID:145708147
Update Time:2025-10-28

(1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE
    • Benzenemethanamine, α-butyl-2-propoxy-, (αS)-
    • Y12003
    • 1213438-57-3
    • (S)-1-(2-PROPOXYPHENYL)PENTAN-1-AMINE
    • Inchi: 1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3/t13-/m0/s1
    • InChI Key: LQEZNDRKKGXFKD-ZDUSSCGKSA-N
    • SMILES: N[C@H](C1C=CC=CC=1OCCC)CCCC

Computed Properties

  • Exact Mass: 221.177964357g/mol
  • Monoisotopic Mass: 221.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.949±0.06 g/cm3(Predicted)
  • Boiling Point: 328.3±25.0 °C(Predicted)
  • pka: 9.45±0.10(Predicted)

(1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761386-1g
(s)-1-(2-Propoxyphenyl)pentan-1-amine
1213438-57-3 98%
1g
¥8534.00 2024-08-09

Additional information on (1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE

Recent Advances in the Study of (1S)-1-(2-PROPOXYPHENYL)PENTYLAMINE and Related Compounds

In recent years, the compound (1S)-1-(2-propoxyphenyl)pentylamine (CAS: 1213438-57-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems. The latest studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for researchers and industry professionals alike.

The synthesis of (1S)-1-(2-propoxyphenyl)pentylamine has been optimized to achieve higher yields and enantiomeric purity, which is critical for its pharmacological evaluation. Recent publications highlight innovative catalytic methods that enhance the stereoselectivity of the synthesis process. These advancements not only improve the scalability of production but also ensure the consistency of the compound's biological activity, which is essential for further development.

Pharmacological studies have revealed that (1S)-1-(2-propoxyphenyl)pentylamine exhibits a high affinity for specific serotonin and dopamine receptors. This receptor binding profile suggests potential applications in treating neurological disorders such as depression, anxiety, and Parkinson's disease. Preclinical trials have demonstrated its efficacy in animal models, with notable improvements in behavioral outcomes and minimal adverse effects. These findings position the compound as a strong candidate for further clinical investigation.

In addition to its neurological applications, recent research has explored the compound's role in metabolic regulation. Preliminary data indicate that (1S)-1-(2-propoxyphenyl)pentylamine may influence lipid metabolism and insulin sensitivity, opening new avenues for treating metabolic syndromes. However, these findings are still in the early stages, and more extensive studies are required to validate the mechanisms involved.

The safety profile of (1S)-1-(2-propoxyphenyl)pentylamine has also been a focal point of recent investigations. Toxicological assessments in various models have shown that the compound has a favorable safety margin, with low toxicity at therapeutic doses. These results are encouraging for its progression into human trials, although comprehensive pharmacokinetic and pharmacodynamic studies are still needed to fully understand its behavior in vivo.

Looking ahead, the integration of computational modeling and high-throughput screening techniques is expected to further elucidate the compound's mechanism of action and optimize its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of (1S)-1-(2-propoxyphenyl)pentylamine-based therapies, addressing unmet medical needs in both neurological and metabolic diseases.

In conclusion, (1S)-1-(2-propoxyphenyl)pentylamine represents a versatile and promising compound in the realm of chemical biology and drug development. Its multifaceted pharmacological properties, coupled with advancements in synthesis and safety profiling, underscore its potential as a therapeutic agent. Continued research and clinical validation will be crucial in translating these findings into tangible medical benefits.

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